(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)10-2-4-11(5-3-10)22-16-13(15(21)24)7-9-1-6-12(23)8-14(9)25-16/h1-8,23H,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXFFSDLQMYFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 7-hydroxy-2H-chromene-3-carboxylic acid with 4-(trifluoromethyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems in continuous flow reactors minimizes human error and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 7-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.
Reduction: Formation of 7-hydroxy-2-{[4-(trifluoromethyl)phenyl]amino}-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide on various human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | MCF-7 | 5.0 |
| (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | PC-3 | 20.0 |
| (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | A549 | 10.0 |
These results suggest that this compound exhibits potent cytotoxicity across multiple cancer cell lines, indicating its potential as an effective anticancer agent.
Antimicrobial Applications
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. The mechanism often involves the inhibition of critical bacterial enzymes, such as DNA gyrase and dihydrofolate reductase.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | E. coli | 0.25 | 30.00 |
| (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | S. aureus | 0.30 | 25.00 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interactions between (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide and target proteins associated with cancer and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute significantly to its biological efficacy.
Mechanism of Action
The mechanism of action of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-N-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to the presence of the hydroxyl group at the 7-position. This functional group enhances its reactivity and allows for the formation of additional derivatives through oxidation and substitution reactions. Additionally, the trifluoromethyl group contributes to its chemical stability and biological activity, making it a compound of significant interest in various research fields.
Biological Activity
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family. Its unique structure, characterized by a trifluoromethyl group, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 348.28 g/mol
- CAS Number : 313956-47-7
The biological activity of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is largely attributed to its interaction with specific molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. This compound has been shown to modulate various biochemical pathways, particularly those involved in cancer cell proliferation and antimicrobial resistance.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various bacterial strains:
- In Vitro Antimicrobial Evaluation : The compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicated that compounds with trifluoromethyl moieties exhibit enhanced antistaphylococcal and antitubercular activity .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | S. aureus | 10 |
| Control (Vancomycin) | S. aureus | 5 |
Anticancer Activity
In cancer research, the compound has shown promise as an anticancer agent:
- Cell Viability Assays : The compound was tested for its ability to inhibit cancer cell growth. It exhibited an IC value of approximately 6.5 µM against various cancer cell lines, indicating significant cytotoxic effects .
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 6.5 |
| HeLa (Cervical Cancer) | 8.0 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide in inhibiting biofilm formation by MRSA. Results showed that at concentrations above the MIC, the compound effectively reduced biofilm formation by over 90%, outperforming vancomycin in certain assays . -
Anticancer Mechanisms :
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study suggested that it may inhibit specific kinases involved in cell cycle regulation, leading to decreased proliferation rates in treated cells .
Q & A
Q. What synthetic routes are commonly employed for the preparation of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?
The synthesis typically involves condensation reactions between a chromene derivative and a substituted aniline. For example:
- Step 1 : Formation of the chromene backbone via cyclization of a phenolic precursor under acidic conditions.
- Step 2 : Introduction of the imino group by reacting the chromene intermediate with 4-(trifluoromethyl)aniline in a solvent like ethanol or DMF, often catalyzed by acetic acid .
- Step 3 : Purification via column chromatography or recrystallization to isolate the Z-isomer, confirmed by NMR and X-ray crystallography .
Q. Key Considerations :
- Use of anhydrous conditions to avoid hydrolysis of the imino group.
- Monitoring reaction progress via TLC to optimize yield.
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
A multi-technique approach is essential:
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the Z-configuration of the imino group?
Conflicting data may arise from poor crystal quality or dynamic disorder. Methodological solutions :
- Refinement protocols : Use SHELXL (from the SHELX suite) for high-resolution data, applying restraints for anisotropic displacement parameters .
- Complementary methods : Validate with NOESY NMR to detect spatial proximity between the imino proton and chromene C-3 .
- DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., using Gaussian) to confirm the Z-configuration .
Case Study : In , discrepancies in dihedral angles between X-ray and DFT models were resolved by refining hydrogen-bonding constraints.
Q. What strategies are recommended for analyzing the electronic effects of the trifluoromethyl group on the chromene backbone?
The electron-withdrawing CF₃ group significantly impacts reactivity and optical properties. Approaches include:
- Hammett analysis : Correlate substituent constants (σₚ) with reaction rates (e.g., hydrolysis of the carboxamide) .
- DFT studies : Calculate frontier molecular orbitals (FMOs) to assess electron density redistribution. highlights how CF₃ alters HOMO-LUMO gaps in pseudo-cross-conjugated systems .
- Electrochemical profiling : Cyclic voltammetry to measure oxidation potentials, linked to the CF₃ group’s inductive effect .
Example : The CF₃ group in similar chromenes reduces electron density at the imino nitrogen, lowering basicity by ~2 pKa units .
Q. How should discrepancies in biological activity data across different studies be methodologically addressed?
Contradictions often stem from assay variability or impurities. Best practices :
- Reproducibility checks : Replicate assays in multiple cell lines (e.g., used both HeLa and MCF-7 cells) .
- Purity validation : Use HPLC-MS (≥95% purity) to exclude confounding effects from byproducts .
- Dose-response normalization : Report IC₅₀ values relative to a standard control (e.g., doxorubicin) to enable cross-study comparisons .
Data Conflict Example : A 2015 study () reported antiproliferative activity at 10 μM, while a 2021 study found no effect. Resolution involved verifying cell culture conditions (e.g., serum concentration affecting compound solubility).
Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the chromene scaffold’s planarity for π-π stacking .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify key residues (e.g., Arg120 in COX-2) .
- QSAR models : Corrogate substituent effects (e.g., CF₃ vs. CH₃) on bioactivity using descriptors like logP and polar surface area .
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?
- Prodrug design : Introduce phosphate groups at the 7-hydroxy position, cleaved in vivo by phosphatases .
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance aqueous solubility while retaining the Z-configuration .
- Salt formation : Explore carboxylate salts (e.g., sodium or lysine) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
